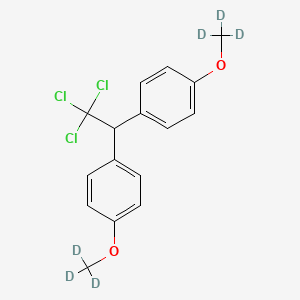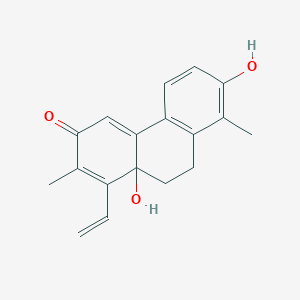![molecular formula C17H17K2N3O8S2 B12392903 dipotassium;6-amino-2-(5-aminopentyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate](/img/structure/B12392903.png)
dipotassium;6-amino-2-(5-aminopentyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium;6-amino-2-(5-aminopentyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate involves several steps:
Starting Materials: The synthesis begins with the reaction of 5-nitroisophthalic acid with hydrazine to form 5-nitroisophthalic acid hydrazide.
Cyclization: The hydrazide undergoes cyclization in the presence of acetic anhydride to form the benzo[de]isoquinoline core.
Sulfonation: The core structure is then sulfonated using fuming sulfuric acid to introduce the sulfonate groups.
Amination: The nitro groups are reduced to amino groups using a suitable reducing agent such as tin(II) chloride.
Potassium Salt Formation: Finally, the compound is neutralized with potassium hydroxide to form the dipotassium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Conducting the reactions in large reactors with precise control over temperature and reaction time.
Purification: Using techniques such as crystallization and filtration to purify the final product.
Quality Control: Ensuring the purity and quality of the compound through rigorous testing, including HPLC and GC analysis.
化学反应分析
Types of Reactions
Dipotassium;6-amino-2-(5-aminopentyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The sulfonate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and tin(II) chloride are used.
Substitution: Nucleophiles such as amines and thiols can react with the sulfonate groups under basic conditions.
Major Products
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Hydrazine derivatives.
Substitution Products: Amino and thiol-substituted derivatives.
科学研究应用
Dipotassium;6-amino-2-(5-aminopentyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate has a wide range of applications in scientific research:
Cell Biology: Used as a fluorescent tracer to visualize cell morphology and track cellular processes.
Neuroscience: Employed to trace neuronal pathways and study synaptic connections.
Molecular Biology: Utilized in fluorescence microscopy to label and detect specific biomolecules.
Medical Research: Applied in diagnostic assays to detect and quantify biological markers.
作用机制
The mechanism of action of dipotassium;6-amino-2-(5-aminopentyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate involves its ability to fluoresce under specific wavelengths of light. The compound absorbs light at a specific excitation wavelength (428 nm) and emits light at a different emission wavelength (536 nm). This fluorescence property allows it to be used as a marker to visualize and track biological processes. The molecular targets include cellular structures such as membranes and organelles, where the dye binds and fluoresces, providing detailed images of the cellular architecture .
相似化合物的比较
Similar Compounds
Lucifer Yellow VS: Another fluorescent dye with similar applications but different chemical structure.
FluoroGold: A fluorescent tracer used in neuroscience for tracing neuronal pathways.
Sulforhodamine 101: A red fluorescent dye used for similar purposes in cell biology.
Uniqueness
Dipotassium;6-amino-2-(5-aminopentyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate is unique due to its strong fluorescence and high solubility in water, making it highly effective for use in various biological and chemical applications. Its ability to form stable complexes with biological molecules further enhances its utility in research .
属性
分子式 |
C17H17K2N3O8S2 |
|---|---|
分子量 |
533.7 g/mol |
IUPAC 名称 |
dipotassium;6-amino-2-(5-aminopentyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate |
InChI |
InChI=1S/C17H19N3O8S2.2K/c18-4-2-1-3-5-20-16(21)11-7-9(29(23,24)25)6-10-14(11)12(17(20)22)8-13(15(10)19)30(26,27)28;;/h6-8H,1-5,18-19H2,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2 |
InChI 键 |
BCNIPDJYRQVEOI-UHFFFAOYSA-L |
规范 SMILES |
C1=C(C=C2C3=C1C(=C(C=C3C(=O)N(C2=O)CCCCCN)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[K+].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


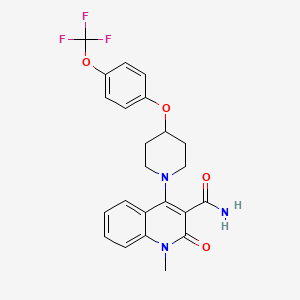

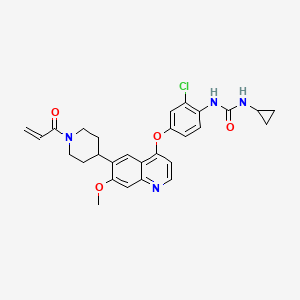
![N-(3-cyanophenyl)-3-(1-methyl-2-oxo-3H-imidazo[4,5-b]pyridin-6-yl)benzamide](/img/structure/B12392851.png)
![(2R,5R)-5-[2-chloro-6-(cyclopentylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12392861.png)
![N-{[4-({[3,5-dicyano-4-ethyl-6-(4-methyl-1,4-diazepan-1-yl)pyridin-2-yl]sulfanyl}methyl)phenyl]methyl}glycinamide](/img/structure/B12392862.png)
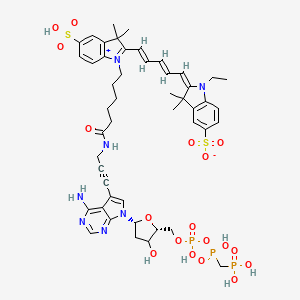
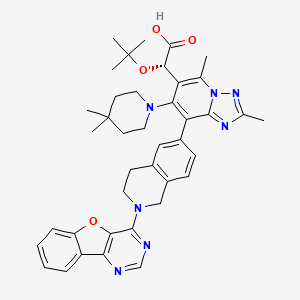
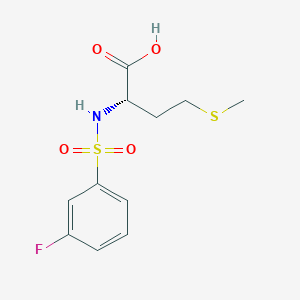


![(E,6R)-2-methyl-6-[(5R,8S,10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,8,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid](/img/structure/B12392895.png)
